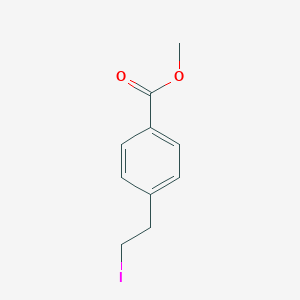

Methyl 4-(2-iodoethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-iodoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBZFUASXKRIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 2 Iodoethyl Benzoate and Analogs

Conventional Synthetic Routes to Methyl 4-(2-iodoethyl)benzoate

Conventional methods for synthesizing this compound primarily rely on well-established reactions such as nucleophilic substitution and esterification. These routes are valued for their reliability and use of readily available starting materials.

Nucleophilic Substitution Reactions from Haloethyl Precursors (e.g., Bromoethyl or Chloroethyl Analogs)

One of the most direct and common methods for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process involves the conversion of an alkyl chloride or alkyl bromide into an alkyl iodide.

In this context, the synthesis starts with a more readily accessible haloethyl precursor, such as Methyl 4-(2-bromoethyl)benzoate or Methyl 4-(2-chloroethyl)benzoate. This precursor is treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in an appropriate solvent like acetone (B3395972) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the iodide ion acts as the nucleophile, displacing the bromide or chloride ion. The choice of acetone as a solvent is strategic; sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, which drives the reaction forward according to Le Châtelier's principle.

General Reaction Scheme: X-CH₂CH₂-C₆H₄-COOCH₃ + NaI → I-CH₂CH₂-C₆H₄-COOCH₃ + NaX (where X = Cl, Br)

| Starting Material | Reagent | Solvent | Conditions | Product |

| Methyl 4-(2-bromoethyl)benzoate | Sodium Iodide (NaI) | Acetone | Reflux | This compound |

| Methyl 4-(2-chloroethyl)benzoate | Sodium Iodide (NaI) | Acetone | Reflux | This compound |

Esterification and Functional Group Interconversion Strategies

An alternative conventional route involves the esterification of the corresponding carboxylic acid, 4-(2-iodoethyl)benzoic acid. This reaction, known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the methyl ester, excess methanol is typically used to shift the equilibrium towards the product side. masterorganicchemistry.com The water formed as a byproduct is sometimes removed to further drive the reaction.

This strategy is a functional group interconversion, where the carboxylic acid group is converted into a methyl ester. The synthesis of the starting material, 4-(2-iodoethyl)benzoic acid, can be achieved from precursors like 4-(2-hydroxyethyl)benzoic acid through treatment with an iodinating agent.

Another functional group interconversion strategy begins with Methyl 4-(2-hydroxyethyl)benzoate. The hydroxyl group can be converted to an iodide using various reagents, such as triphenylphosphine (B44618) (PPh₃), imidazole, and iodine (I₂), in a procedure known as the Appel reaction. This method provides a direct conversion of the alcohol to the alkyl iodide under mild conditions.

| Precursor | Reagents | Method | Product |

| 4-(2-Iodoethyl)benzoic Acid | Methanol, H₂SO₄ (cat.) | Fischer Esterification | This compound |

| Methyl 4-(2-hydroxyethyl)benzoate | PPh₃, Imidazole, I₂ | Appel Reaction | This compound |

Advanced and Stereoselective Synthesis of Iodinated Benzoate (B1203000) Derivatives

Modern synthetic chemistry offers more sophisticated methods for preparing iodinated benzoate derivatives, focusing on improved selectivity, efficiency, and milder reaction conditions. These include regioselective iodination techniques and the use of catalytic systems.

Regioselective Iodination Techniques for Aromatic Systems

While this compound features an iodine atom on the side chain, the regioselective iodination of the aromatic ring of benzoate derivatives is crucial for creating a diverse range of structural analogs. Direct iodination of an aromatic ring is an electrophilic substitution reaction. The ester group (-COOCH₃) is a deactivating, meta-directing group. Therefore, direct iodination of methyl benzoate would be expected to yield Methyl 3-iodobenzoate.

Achieving regioselectivity at other positions often requires more advanced techniques. One approach involves using directing groups to guide the iodine to a specific position on the aromatic ring. For instance, ortho-lithiation followed by quenching with an iodine source can introduce iodine at the position adjacent to the directing group. N-Iodosuccinimide (NIS) is an effective iodinating agent for various aromatic compounds under neutral conditions, offering a degree of regioselectivity depending on the substrate's electronic properties. dntb.gov.ua

Catalytic Approaches in C-I Bond Formation

The formation of carbon-iodine (C-I) bonds can be facilitated by transition metal catalysts, offering efficient and selective transformations under mild conditions. While more commonly applied to C-C, C-N, and C-O bond formation, catalytic methods for C-I bond formation are emerging. Palladium and copper catalysts, for example, can be used in cross-coupling reactions to form aryl iodides from aryl boronic acids or other organometallic reagents and an iodine source.

More recently, protocols for the direct C-H iodination of aromatic compounds using catalysts have been developed. These methods avoid the need for pre-functionalized starting materials. For instance, a palladium-catalyzed C-H iodination might use a directing group to achieve high regioselectivity. Research has shown that certain ruthenium-based catalysts can also facilitate the functionalization of C-H bonds. researchgate.net These advanced methods provide powerful tools for synthesizing complex iodinated benzoate derivatives that may be difficult to access through conventional means.

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in various research fields, including drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis by mass spectrometry. The synthesis of isotopic analogs of this compound, such as this compound-13C₇ and this compound-d₈, involves incorporating heavy isotopes like ¹³C or deuterium (B1214612) (²H) into the molecular structure. pharmaffiliates.comchemicalbook.com

The synthesis of these labeled compounds generally follows the same synthetic routes described previously, but utilizes isotopically labeled starting materials.

¹³C-Labeling : To synthesize this compound-13C₇, where the benzene (B151609) ring and the methyl group are labeled, a starting material like ¹³C₆-labeled benzene would be required. This would be carried through a Friedel-Crafts acylation, subsequent reductions, and functional group manipulations, ensuring the ¹³C labels are retained in the final product. The methyl group can be introduced using ¹³C-labeled methanol during the esterification step.

Deuterium-Labeling : For deuterated analogs like this compound-d₈, precursors containing deuterium atoms are used. For example, deuterated benzoic acid or deuterated ethylbenzene (B125841) derivatives could serve as starting points.

These syntheses require careful planning to introduce the isotopic labels at the desired positions with high isotopic enrichment. The resulting labeled this compound can then be used, for example, as a precursor in the synthesis of more complex labeled molecules for biological studies. pharmaffiliates.com

Preparation of Deuterated this compound for Tracer Studies

A likely precursor for this synthesis is Methyl 4-(2-hydroxyethyl)benzoate. The deuteration would be targeted at the α-position to the hydroxyl group, which is the carbon that will ultimately bear the iodine atom. A highly effective and chemoselective method for this transformation is the iridium-catalyzed α-selective hydrogen/deuterium isotope exchange of alcohols, using deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org This reaction proceeds through a dehydrogenation to a carbonyl intermediate, followed by the deuteration step. nih.govrsc.org

The proposed synthetic scheme is as follows:

α-Deuteration of Methyl 4-(2-hydroxyethyl)benzoate: The starting material, Methyl 4-(2-hydroxyethyl)benzoate, would be subjected to an iridium(III)-bipyridonate catalyst in the presence of D₂O. This would selectively exchange the two hydrogen atoms on the carbon adjacent to the hydroxyl group with deuterium atoms, yielding Methyl 4-(2,2-dideuterio-2-hydroxyethyl)benzoate.

Conversion to the Iodide: The resulting deuterated alcohol would then be converted to the corresponding iodide. A standard method for this transformation is the Appel reaction, using iodine, triphenylphosphine, and imidazole. This reaction proceeds with inversion of configuration and is generally high-yielding.

This two-step process would provide the target molecule, Methyl 4-(2,2-dideuterio-2-iodoethyl)benzoate, ready for use in tracer studies. The high isotopic enrichment achievable with modern catalytic methods is a key advantage for its application in pharmacokinetic and metabolic profiling.

Table 1: Proposed Reaction Scheme for the Synthesis of Deuterated this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Methyl 4-(2-hydroxyethyl)benzoate | Iridium(III)-bipyridonate catalyst, D₂O | Methyl 4-(2,2-dideuterio-2-hydroxyethyl)benzoate |

| 2 | Methyl 4-(2,2-dideuterio-2-hydroxyethyl)benzoate | I₂, PPh₃, Imidazole | Methyl 4-(2,2-dideuterio-2-iodoethyl)benzoate |

Radiosynthesis of Radioiodine-Labeled this compound and its Precursors

The synthesis of radioiodinated compounds is crucial for applications in nuclear medicine, including diagnostics and targeted radiotherapy. nih.gov Radioiodine can be introduced into molecules through several methods, with the choice of method often depending on the desired radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) and the nature of the substrate.

For a molecule like this compound, radioiodination can be achieved either by introducing the radioiodine at the final step (a direct labeling) or by synthesizing a radiolabeled precursor that is then converted to the final product.

Direct Labeling via Halogen Exchange:

The most straightforward method to introduce radioiodine would be a Finkelstein-type reaction on a suitable precursor, such as Methyl 4-(2-bromoethyl)benzoate or Methyl 4-(2-tosyloxyethyl)benzoate. acs.org In this nucleophilic substitution reaction, a non-radioactive leaving group (bromide or tosylate) is displaced by a radioactive iodide anion (e.g., [¹²⁵I]NaI). This method is widely used for labeling aliphatic chains. acs.org

Labeling of Aromatic Precursors:

Alternatively, and more commonly for aromatic systems, a precursor molecule is first synthesized and then subjected to radioiodination. A highly effective method is the radioiododestannylation of an organotin precursor. For example, a precursor such as N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate has been synthesized and successfully used for the radioiodination of monoclonal antibodies. nih.govresearchgate.net A similar strategy could be employed for this compound, where a tributylstannyl group is introduced onto the aromatic ring of a suitable precursor.

The general procedure for radioiododestannylation involves reacting the trialkylstannyl precursor with a source of radioiodide, such as [¹²⁵I]NaI, in the presence of an oxidizing agent. Common oxidizing agents include Chloramine-T, Iodogen, or peracetic acid. tn-sanso.co.jpnih.gov These agents convert the iodide anion into an electrophilic iodine species that then displaces the stannyl (B1234572) group on the aromatic ring.

For instance, a precursor like Methyl 4-(2-hydroxyethyl)-X-(tri-n-butylstannyl)benzoate could be synthesized. This precursor would then be reacted with radioiodide and an oxidizing agent to produce the radioiodinated intermediate, which can then be converted to the final product. The radioiodination of benzoate derivatives using such methods has been shown to proceed with good radiochemical yields. nih.govnih.govresearchgate.net

Table 2: Common Methods for Radioiodination of Benzoate Derivatives and Analogs

| Method | Precursor Type | Oxidizing Agent (if applicable) | Radioiodine Source |

| Radioiododestannylation | Trialkylstannyl benzoate derivative | Chloramine-T, Iodogen, Peracetic acid | [¹²³I/¹²⁵I/¹³¹I]NaI |

| Electrophilic Substitution | Activated aromatic ring (e.g., phenol) | Chloramine-T, Iodogen | [¹²³I/¹²⁵I/¹³¹I]NaI |

| Halogen Exchange | Bromo- or tosyloxy-alkyl benzoate | N/A | [¹²³I/¹²⁵I/¹³¹I]NaI |

Mechanistic Investigations of Methyl 4 2 Iodoethyl Benzoate Reactivity

Exploration of Nucleophilic and Electrophilic Reactivity of the Compound

Methyl 4-(2-iodoethyl)benzoate possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations.

Electrophilic Character:

The primary electrophilic site is the carbon atom of the ethyl group attached to the iodine atom. The high electronegativity of the iodine atom induces a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. This is a classic example of an alkyl halide's electrophilicity.

Furthermore, the aromatic ring, though generally electron-rich, is influenced by the deactivating effect of the ester group (-COOCH₃). The carbonyl group withdraws electron density from the ring, making it less nucleophilic than benzene (B151609) but still capable of undergoing electrophilic aromatic substitution, albeit under harsher conditions and with specific regioselectivity. The carbon atom of the carbonyl group in the ester functionality also exhibits electrophilic character and can be attacked by strong nucleophiles.

Nucleophilic Character:

The oxygen atoms of the ester group possess lone pairs of electrons and can act as nucleophiles, particularly in protonation or coordination with Lewis acids. The aromatic ring, despite the deactivating ester group, retains its fundamental nucleophilic character due to the π-electron system and can react with potent electrophiles.

Interactive Data Table: Nucleophilic and Electrophilic Sites

| Site | Type | Reactivity | Potential Reactions |

| Carbon (alpha to Iodine) | Electrophilic | High | Nucleophilic Substitution (Sₙ2) |

| Aromatic Ring | Nucleophilic | Moderate | Electrophilic Aromatic Substitution |

| Carbonyl Carbon (Ester) | Electrophilic | Moderate | Nucleophilic Acyl Substitution |

| Carbonyl Oxygen (Ester) | Nucleophilic | Low | Protonation, Lewis Acid Coordination |

| Ether Oxygen (Ester) | Nucleophilic | Low | Protonation, Lewis Acid Coordination |

Reaction Mechanisms Involving the Iodoethyl Side Chain

The iodoethyl side chain is the most reactive part of the molecule for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, making iodine a good leaving group.

The primary mechanism for reactions at the iodoethyl side chain is the bimolecular nucleophilic substitution (Sₙ2) reaction . In this mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-iodine bond breaking.

For example, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Nu⁻ + CH₂(I)CH₂-C₆H₄-COOCH₃ → [Nu---CH₂---I]⁻---CH₂-C₆H₄-COOCH₃ → Nu-CH₂CH₂-C₆H₄-COOCH₃ + I⁻

Stronger, less sterically hindered nucleophiles favor the Sₙ2 mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Under certain conditions, particularly with a poor nucleophile and a solvent that can stabilize a carbocation, a unimolecular nucleophilic substitution (Sₙ1) mechanism could be envisioned. However, the formation of a primary carbocation is energetically unfavorable, making the Sₙ2 pathway significantly more likely.

Elimination reactions (E1 and E2) are also possible in the presence of a strong, sterically hindered base, leading to the formation of methyl 4-vinylbenzoate.

Mechanisms of Aromatic Moiety Transformations

Transformations on the aromatic moiety of this compound primarily involve electrophilic aromatic substitution (EAS) . The ester group is a meta-directing deactivator. This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. The deactivation is due to the electron-withdrawing inductive and resonance effects of the carbonyl group.

When an electrophilic substitution reaction occurs, the incoming electrophile will preferentially add to the positions meta to the ester group (i.e., positions 3 and 5). This is because the carbocation intermediates formed by attack at the ortho and para positions have a resonance structure where the positive charge is adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. The intermediate from meta attack avoids this unfavorable arrangement.

A general mechanism for the electrophilic aromatic substitution (e.g., nitration) on this compound is as follows:

Generation of the electrophile: For nitration, this involves the reaction of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺).

Attack of the aromatic ring: The π electrons of the aromatic ring attack the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic aromatic substitution (NAS) on the aromatic ring of this compound is generally difficult. hilarispublisher.comhilarispublisher.com This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group on the aromatic ring. The ester group is only moderately deactivating, and there is no suitable leaving group directly on the ring in the starting material.

Role of Intermediates and Transition States in Reaction Pathways

The outcomes and rates of the reactions of this compound are governed by the stability of the intermediates and transition states involved in the reaction pathways.

In Sₙ2 reactions of the iodoethyl side chain, the key species is the pentacoordinate transition state . The energy of this transition state determines the activation energy and thus the rate of the reaction. Steric hindrance around the electrophilic carbon will raise the energy of this transition state, slowing down the reaction.

For electrophilic aromatic substitution , the crucial intermediate is the arenium ion (sigma complex) . The stability of this carbocation determines the regioselectivity of the reaction. As discussed, the arenium ion formed by meta attack is more stable than those formed by ortho or para attack due to the electronic effect of the ester group. The transition state leading to the formation of the arenium ion is the rate-determining step of the reaction.

Interactive Data Table: Key Intermediates and Transition States

| Reaction Type | Key Intermediate/Transition State | Description | Factors Affecting Stability |

| Sₙ2 on side chain | Pentacoordinate Transition State | A high-energy state where the nucleophile is partially bonded to the carbon, and the C-I bond is partially broken. | Steric hindrance, strength of the nucleophile, nature of the leaving group. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. | Position of substitution (ortho, meta, para), electronic effects of substituents. |

Understanding these mechanistic details is crucial for predicting the products of reactions involving this compound and for designing synthetic routes that utilize this compound as a building block.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR).

In the ¹H NMR spectrum of Methyl 4-(2-iodoethyl)benzoate, specific signals would be expected to correspond to the distinct types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (δ 7.0-8.0 ppm). The methylene (-CH₂) protons adjacent to the iodine atom and the other methylene protons adjacent to the aromatic ring would present as two distinct triplets in the aliphatic region. The methyl (-CH₃) protons of the ester group would show a singlet, typically around δ 3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. Separate signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the two methylene carbons of the ethyl chain, and the methyl carbon of the ester group.

However, detailed experimental ¹H and ¹³C NMR spectral data, including specific chemical shifts (δ) and coupling constants (J), for this compound are not widely reported in publicly available scientific literature.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is based on theoretical predictions as experimental data is not readily available.)

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (2H) | ~8.0 | Doublet |

| Aromatic (2H) | ~7.3 | Doublet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| -CH₂-Ar | ~3.2 | Triplet |

| -CH₂-I | ~3.5 | Triplet |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic (C-CO) | ~130 |

| Aromatic (2 x CH) | ~129 |

| Aromatic (2 x CH) | ~128 |

| Aromatic (C-CH₂) | ~145 |

| Methoxy (-OCH₃) | ~52 |

| -CH₂-Ar | ~39 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₀H₁₁IO₂), the expected molecular weight is approximately 290.09 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern, generated by the breakdown of the molecular ion, would offer further structural information. Key fragments could include the loss of the iodine atom, the methoxy group (-OCH₃), or cleavage of the ethyl chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the iodoethyl chain relative to the benzoate (B1203000) group and detail any intermolecular interactions, such as halogen bonding or π-stacking.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. Therefore, no crystallographic data such as unit cell dimensions, space group, or atomic coordinates can be reported.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of non-volatile or thermally unstable compounds. An HPLC method for this compound would likely use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Purity would be determined by the presence of a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound could potentially be analyzed by GC-MS to assess its purity and identify any volatile impurities. The retention time from the GC would help identify the compound, while the mass spectrum would confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) links HPLC with mass spectrometry, providing a powerful tool for analyzing complex mixtures and confirming the identity of separated components. This would be a suitable technique for purity assessment and analysis of reaction mixtures containing this compound.

Specific application notes or research articles detailing established HPLC, GC-MS, or LC-MS methods, including parameters like column type, mobile phase composition, flow rate, and retention times for this compound, are not found in the surveyed scientific literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov By applying DFT calculations, typically with a basis set like 6-311G(d,p), the optimized molecular geometry of a compound can be determined. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's ground state.

For a related compound, methyl 4-hydroxybenzoate, DFT calculations were used to obtain its optimized geometry. nih.gov Theoretical values for bond lengths and angles showed slight deviations from experimental crystal parameters, which is expected as the calculations are performed for a molecule in the gaseous phase, whereas experimental values often correspond to the crystalline state. nih.gov Such studies allow for the calculation of various electronic and energetic descriptors, including ionization potential, electron affinity, and hardness, which are vital for understanding the reactivity of the molecule. nih.gov

The reactivity profile can be further elucidated through analyses like the Mulliken atomic charge distribution, which describes the charge distribution across the molecule, and the mapping of molecular electrostatic potential (MEP), identifying sites susceptible to electrophilic and nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Computational methods like DFT are used to calculate the energies of these frontier orbitals. nih.gov From these energies, several quantum chemical parameters can be derived to describe a molecule's reactivity.

Table 1: Quantum Chemical Parameters Derived from HOMO-LUMO Energies (Note: The following data is illustrative, based on general principles and studies of related compounds, as specific values for Methyl 4-(2-iodoethyl)benzoate are not available in the cited literature.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. nih.gov |

| Global Electrophilicity (ω) | μ2 / (2η) (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. nih.gov |

Studies on related benzoate (B1203000) esters have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO energies and, consequently, the reactivity of the molecule. semanticscholar.org

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful method for visualizing, exploring, and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. researchgate.net

Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dihydropyrimidine Carboxylate (This table demonstrates the type of data obtained from Hirshfeld analysis, based on a study of a related compound.) mdpi.com

| Contact Type | Surface Contribution (%) | Enrichment Ratio (EXY) |

| O···H | 28.6 | 1.25 |

| C···H | 12.0 | 0.88 |

| H···H | 37.1 | 0.94 |

| N···H | 5.8 | 1.01 |

| O···C | 3.6 | 1.34 |

| O···O | 2.0 | 1.83 |

An enrichment ratio greater than one indicates that a particular contact is more frequent than would be expected from random statistical distribution. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational flexibility of a molecule and its dynamic behavior in different environments, such as in solution or in a biological system.

For a molecule like this compound, MD simulations would allow for the exploration of its conformational landscape. The ethyl iodide side chain can rotate around the C-C single bonds, leading to various conformers. MD simulations can help identify the most stable (lowest energy) conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. While specific MD simulation data for this compound is not detailed in the provided search context, the Automated Topology Builder (ATB) repository is a resource that can facilitate the development of molecular force fields needed for such simulations of biomolecular systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds (Focus on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the structural properties of a group of chemical compounds and their biological activity. nih.govnih.gov These models are widely used in drug discovery to predict the activity of new molecules before they are synthesized. nih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Information about atomic connectivity.

Geometrical Descriptors: Related to the 3D structure of the molecule.

Physicochemical Descriptors: Such as logP (lipophilicity) and molar refractivity.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, etc. nih.gov

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govmdpi.com For compounds related to this compound, a QSAR model could be developed to predict their potential efficacy for a specific biological target. The structural parameters, such as the nature and position of substituents on the benzoate ring, would be critical descriptors in such a model, helping to identify the key molecular features that govern the activity. mdpi.com

Applications of Methyl 4 2 Iodoethyl Benzoate in Advanced Chemical Research

Strategic Building Block in Organic Synthesis

The utility of Methyl 4-(2-iodoethyl)benzoate in organic synthesis is primarily derived from the distinct reactivity of its functional groups. The iodoethyl chain provides a site for nucleophilic substitution and cross-coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid, offering another point for chemical modification.

This compound serves as a key starting material in the multi-step synthesis of complex organic molecules. Its structure is particularly suited for creating derivatives with extended chains or for introducing the benzoate (B1203000) moiety into larger scaffolds. A notable application is in the development of pharmaceutical agents, such as 2-pyridone derivatives that act as EP4 receptor agonists, which have been investigated for the treatment of peripheral arterial disease pharmaffiliates.com. In these syntheses, the iodoethyl group acts as a reactive electrophile, allowing for its connection to nucleophilic parts of other molecules to build more elaborate structures.

The compound's reactive iodoethyl group is an excellent handle for alkylation reactions. By reacting with various nucleophiles (e.g., amines, thiols, carbanions), a diverse range of functional groups can be introduced at the terminus of the ethyl chain, leading to the formation of complex linear or branched structures.

The presence of an iodine atom makes this compound an effective, though less common, participant in metal-catalyzed cross-coupling reactions. While aryl iodides are more frequently used for such reactions, the alkyl iodide in this compound can engage in specific coupling protocols. Analogs such as methyl 2-iodobenzoate (B1229623) are well-known substrates for foundational carbon-carbon bond-forming reactions, including Suzuki, Heck, and Sonogashira couplings nbinno.com. By extension, the iodoethyl group can be leveraged in similar transformations, particularly those optimized for alkyl halides, to connect the ethylbenzoate framework to other organic fragments.

These reactions are instrumental in constructing complex molecular architectures from simpler precursors. The table below illustrates the potential of this compound in several key cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ + Base | C(sp³)–C(sp²) | 4-(2-Aryl-ethyl)benzoates |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | C(sp³)–C(sp) | 4-(But-3-ynyl)benzoates |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | C(sp³)–C(sp²) | 4-(3-Phenyl-allyl)benzoates |

| Nucleophilic Substitution | Amine (e.g., Piperidine) | Solvent/Base | C(sp³)–N | 4-(2-Piperidin-1-yl-ethyl)benzoates |

Development and Application in Radiochemistry and Tracer Technologies

The iodoethyl functional group is of significant interest in radiochemistry, where it serves as a valuable synthon for the development of radiolabeled molecules used in medical imaging and biological research.

This compound is an ideal precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The iodine atom can be substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) through isotopic exchange or nucleophilic substitution reactions.

Furthermore, the compound can serve as a starting material for preparing precursors for ¹¹C or ¹⁸F labeling. For example, the iodoethyl group can be converted into other functionalities that are more suitable for radiolabeling with positron-emitting isotopes. The synthesis of ¹¹C-labeled tracers often involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.govepa.gov. The non-radioactive this compound serves as an essential reference compound and starting material in the development of these complex radiolabeling procedures nih.gov.

| Isotope | Labeling Strategy | Imaging Modality | Potential Application |

|---|---|---|---|

| ¹²³I / ¹³¹I | Direct substitution of ¹²⁷I via radioiodination. | SPECT / Therapy | Targeted radionuclide therapy and imaging. |

| ¹²⁴I | Direct substitution of ¹²⁷I via radioiodination. | PET | High-resolution imaging of biological targets. |

| ¹¹C | Used as a precursor for a molecule to be labeled with [¹¹C]CH₃I. | PET | Imaging neuroreceptors or enzyme activity. |

| ¹⁸F | Used to synthesize a precursor for nucleophilic fluorination with [¹⁸F]fluoride. | PET | Imaging metabolic processes (e.g., FDG analogs). |

Once a radiolabeled analog is synthesized from a precursor like this compound, its behavior in biological systems is assessed through preclinical studies. These studies involve administering the radiotracer to animal models, followed by imaging to determine its biodistribution (where it goes in the body) and pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted) iaea.org.

For instance, studies with radioiodinated compounds in mice can reveal the extent of uptake in various organs such as the brain, liver, kidneys, and specific tumors nih.govnih.gov. This information is critical for evaluating the tracer's potential for clinical applications, as it helps identify target tissues and non-target organs where the compound might accumulate, as well as its clearance pathways (e.g., urinary or fecal) nih.gov. Data from such studies are typically quantified as the percentage of the injected dose per gram of tissue (%ID/g) at different time points.

The following table provides a conceptual example of data obtained from a biodistribution study of a hypothetical radiotracer derived from this compound in a mouse model.

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |

|---|---|---|---|

| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 |

| Brain | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Liver | 15.6 ± 2.5 | 10.3 ± 1.9 | 7.8 ± 1.5 |

| Kidneys | 12.1 ± 2.1 | 8.5 ± 1.6 | 4.2 ± 0.9 |

| Tumor | 2.0 ± 0.4 | 4.5 ± 0.7 | 5.8 ± 1.1 |

Research in Materials Science Applications

In materials science, the precise structure of organic molecules is harnessed to create materials with novel properties. While direct applications of this compound are not widely documented, its structure makes it a promising candidate as a precursor for functional materials such as Metal-Organic Frameworks (MOFs) and specialized polymers nih.gov.

MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands berkeley.edu. The properties of a MOF are determined by the choice of both the metal and the organic linker researchgate.net. This compound can be hydrolyzed to 4-(2-iodoethyl)benzoic acid, which can then serve as a functional organic linker. The iodoethyl group would protrude into the pores of the resulting MOF, offering a reactive site for post-synthetic modification. This would allow for the covalent attachment of other functional molecules, catalysts, or nanoparticles within the MOF's pores, thereby tailoring its properties for specific applications like gas storage, separation, or catalysis nih.gov.

Exploration as a Monomer or Precursor in Polymer Science

There is currently a lack of specific, publicly accessible research detailing the use of this compound as a monomer or precursor in polymer science. The presence of a reactive iodoethyl group suggests its potential as an initiator or a monomer in controlled radical polymerization techniques. Alkyl iodides, in general, are known to act as initiators in living radical polymerization, a process that allows for the synthesis of polymers with well-defined architectures and low polydispersity. However, specific studies demonstrating the polymerization of common monomers initiated by this compound, or its incorporation as a monomer unit into a polymer chain, are not readily found in the existing body of scientific literature.

Design of Functional Materials with Tailored Properties

Information regarding the application of this compound in the design of functional materials with tailored properties is not extensively documented in public research databases. The bifunctional nature of the molecule, possessing both a reactive alkyl iodide and a benzoate ester group, suggests its potential as a building block for creating materials with specific functionalities. For instance, the iodoethyl group could be used for surface modification of materials through covalent attachment, while the benzoate moiety could influence the material's thermal or mechanical properties. However, without specific research examples, its role in creating materials with tailored optical, electronic, or self-assembling properties remains speculative.

Utilization in Proteomics Research as a Chemical Probe

The use of this compound as a chemical probe in proteomics research is not well-established in the available scientific literature. Chemical probes are essential tools in proteomics for identifying and characterizing protein function and interactions. Alkylating agents, a class to which this compound belongs due to its iodoethyl group, are commonly used to modify specific amino acid residues, such as cysteine. This modification can be used to label proteins for identification by mass spectrometry or to study the role of specific residues in protein function. However, detailed studies that utilize this compound for cysteine-specific protein labeling, including data from mass spectrometry analysis of modified proteins, are not currently available.

Role in Mechanistic Enzymology Studies (as a probe or substrate analog)

There is a notable absence of published research on the role of this compound in mechanistic enzymology studies, either as a probe or a substrate analog. In such studies, molecules with reactive groups are often employed to covalently modify active site residues of enzymes, leading to inhibition and providing insights into the enzyme's catalytic mechanism. The iodoethyl group of this compound could potentially act as an electrophile, targeting nucleophilic residues in an enzyme's active site. However, there are no specific reports of its use as a covalent inhibitor or kinetic analysis of enzyme inhibition by this compound. Similarly, its application as a substrate analog to study enzyme-substrate interactions has not been described in the available literature.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of Methyl 4-(2-iodoethyl)benzoate is a primary area of future research. A common route to this compound is likely the Finkelstein reaction, a type of SN2 reaction that involves the exchange of a halogen. wikipedia.orgorganic-chemistry.org This typically involves treating a precursor, such as Methyl 4-(2-bromoethyl)benzoate or Methyl 4-(2-chloroethyl)benzoate, with an iodide salt like sodium iodide in a suitable solvent. wikipedia.orgiitk.ac.in

Future research will likely focus on optimizing this process to align with the principles of green chemistry. This includes the exploration of more sustainable solvents, the use of catalytic systems to reduce the amount of reagents required, and the development of continuous flow processes. The goal is to create synthetic pathways that are not only high-yielding but also minimize waste and energy consumption.

One promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times in Finkelstein reactions. Additionally, research into novel iodinating agents and catalytic systems, potentially involving transition metals or organocatalysts, could lead to more direct and atom-economical routes to the target molecule. The development of enzymatic or biocatalytic methods for the synthesis of iodinated compounds, while challenging, represents a long-term goal for sustainable production.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | - Reduced reaction times- Improved energy efficiency | Optimization of reaction parameters (temperature, time, power) |

| Catalytic Finkelstein Reaction | - Lower reagent loading- Milder reaction conditions | Development of efficient and recyclable catalysts |

| Continuous Flow Synthesis | - Enhanced safety and control- Facile scale-up | Reactor design and optimization of flow parameters |

| Biocatalysis | - High selectivity- Use of renewable resources | Discovery and engineering of suitable enzymes |

Integration with Advanced Analytical Techniques for Real-time Monitoring

To optimize the synthesis of this compound, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, offer the ability to track the progress of a reaction as it happens, providing valuable kinetic and mechanistic data. mt.comacs.orgsemanticscholar.org

For instance, in-situ FTIR can be used to monitor the disappearance of the starting material (e.g., the C-Br or C-Cl stretching vibration) and the appearance of the product (the C-I stretching vibration). acs.org This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproducts. mt.com Similarly, Raman spectroscopy can provide complementary information, particularly for reactions in aqueous media. semanticscholar.org

Future research should focus on developing robust and automated platforms that combine these in-situ monitoring techniques with synthetic reactors. This will enable high-throughput screening of reaction conditions and the rapid development of optimized synthetic protocols. Furthermore, the data generated from these real-time analyses can be used to develop kinetic models of the reaction, leading to a deeper understanding of the underlying reaction mechanism. researchgate.net

Deepening Computational Insights for Predictive Design

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of its synthesis, such as the SN2 pathway of the Finkelstein reaction. sciforum.netjchr.org These calculations can provide insights into the transition state geometry, activation energies, and the influence of solvents and catalysts on the reaction rate. sciforum.netnih.gov

Future computational studies could focus on several key areas. Firstly, more accurate and sophisticated computational models can be developed to predict the reaction kinetics and thermodynamics of different synthetic routes. This would allow for the in-silico screening of potential catalysts and reaction conditions before they are tested in the laboratory, saving time and resources.

Secondly, computational methods can be used to predict the physicochemical properties of this compound and its derivatives, such as their solubility, stability, and electronic properties. This information is crucial for designing new molecules with specific applications in mind. For example, molecular docking studies could be used to predict the binding affinity of derivatives for biological targets, aiding in the design of new therapeutic agents. nih.gov

Table 2: Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | - Mechanistic studies of synthesis- Prediction of spectroscopic properties | - Reaction pathways and transition states- Vibrational frequencies for spectral assignment |

| Molecular Dynamics (MD) Simulations | - Solvation effects on reactivity- Conformational analysis | - Influence of solvent on reaction rates- Preferred molecular conformations |

| Quantitative Structure-Activity Relationship (QSAR) | - Prediction of biological activity of derivatives | - Correlation of molecular structure with therapeutic efficacy |

| Molecular Docking | - Prediction of binding to biological targets | - Identification of potential protein interactions |

Expanding Research Applications in Emerging Scientific Fields

While there is some indication that derivatives of this compound may act as EP4 receptor agonists, its potential applications in other emerging scientific fields remain largely unexplored. pharmaffiliates.com The presence of an iodine atom opens up a range of possibilities for its use in medicinal chemistry and materials science.

One significant area of potential is in the development of radiolabeled compounds for medical imaging, particularly Positron Emission Tomography (PET). mdpi.comopenmedscience.com The iodine atom can be replaced with a radioactive isotope of iodine, such as iodine-124, which is a positron emitter. mdpi.comnih.gov This would allow for the synthesis of PET tracers that could be used to visualize and quantify biological processes in vivo. Given the link to EP4 receptors, a radiolabeled version of a this compound derivative could potentially be used to image inflammation, cancer, or other diseases where these receptors are upregulated. pharmaffiliates.comnih.gov

In materials science, the iodo-functional group can be used as a handle for further chemical modifications, such as cross-coupling reactions, to create novel polymers or functional materials. The reactivity of the carbon-iodine bond allows for the introduction of a wide range of other functional groups, making this compound a versatile building block for the synthesis of more complex molecules.

Addressing Challenges in the Synthesis and Handling of Iodinated Compounds

Future research should focus on developing robust purification methods to remove any unreacted starting materials and byproducts. nih.gov This may involve the use of specialized chromatographic techniques or crystallization methods. Additionally, studies on the long-term stability of this compound under various storage conditions are needed to ensure its quality and reliability as a research chemical.

Another challenge is the potential for side reactions during synthesis. For example, in the Finkelstein reaction, elimination reactions can sometimes compete with the desired substitution reaction, particularly with secondary halides. wikipedia.org Careful optimization of the reaction conditions is necessary to minimize these side reactions. On a larger scale, the handling of iodine and iodinated compounds requires appropriate safety precautions due to their potential toxicity and reactivity. gehealthcare.com The development of safer and more environmentally friendly synthetic procedures is therefore a key challenge to be addressed. news-medical.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-(2-iodoethyl)benzoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a bromo- or chloroethyl precursor (e.g., methyl 4-(2-bromoethyl)benzoate) with potassium iodide (KI) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Reaction optimization includes controlling temperature (60–80°C), using catalytic phase-transfer agents, and monitoring progress via TLC or GC-MS. Purification typically involves column chromatography or recrystallization .

- Validation : Confirm substitution success using H NMR (disappearance of -CH-Br at ~3.4 ppm and appearance of -CH-I at ~3.3 ppm) and C NMR (shift from ~30 ppm for C-Br to ~5 ppm for C-I) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR identifies the iodoethyl group (triplet at δ 3.1–3.3 ppm for -CH-I and δ 4.3–4.5 ppm for ester -OCH). C NMR confirms the carbonyl (δ ~167 ppm) and aromatic carbons.

- IR : Strong ester C=O stretch at ~1720 cm and C-I stretch at ~500 cm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 306.0 (CHIO) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow SDS guidelines for halogenated compounds:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Store in amber glass at 2–8°C to minimize light/thermal degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing). Address twinning or disorder by:

- Testing multiple refinement models (e.g., split positions for the iodoethyl group).

- Validating thermal parameters (B-factors) to ensure atomic displacement is physically reasonable .

Q. How do reaction conditions influence the iodoethyl group’s reactivity in cross-coupling reactions?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh) as a catalyst:

- Vary solvents (THF vs. DME), bases (KCO vs. CsCO), and temperatures (80–120°C).

- Monitor kinetics via F NMR (if fluorinated arylboronic acids are used) or HPLC.

- Data Analysis : Use Arrhenius plots to determine activation energy. For example, a 2024 study reported a 2.5x rate increase in DME compared to THF due to improved solvation of Pd intermediates .

Q. What statistical approaches address contradictions in kinetic data for nucleophilic substitutions involving this compound?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to reconcile discrepancies between theoretical and observed rate constants.

- Test variables: solvent polarity, nucleophile concentration, temperature.

- Use software like OriginLab or R for error-weighted fitting.

- Case Study : A 2022 study resolved outliers in SN2 kinetics by identifying trace water contamination via Grubbs’ test, improving model accuracy (R > 0.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.